N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine
Description
Chemical Identity and Structural Analysis
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name is derived from its benzyl core substituted with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at the 2- and 5-positions, respectively, and a cyclopropanamine moiety attached via the methylene bridge. The full systematic name is N-[(2-methoxy-5-(trifluoromethyl)phenyl)methyl]cyclopropanamine . This nomenclature aligns with IUPAC rules for prioritizing substituents based on alphabetical order and positional numbering, with the trifluoromethyl group taking precedence over methoxy due to the seniority of fluorine in the Cahn-Ingold-Prelog system.
Molecular Architecture and Functional Group Topology
The molecular structure comprises three distinct regions:
- A benzyl backbone with methoxy and trifluoromethyl groups at positions 2 and 5.
- A methylene (-CH₂-) bridge connecting the aromatic ring to the cyclopropanamine group.
- A cyclopropane ring fused to the primary amine (-NH₂).
The SMILES notation for this compound is COC1=C(C=C(C=C1)C(F)(F)F)CNC2CC2 , reflecting the connectivity of functional groups. Key bond lengths include:
Crystallographic Characterization
X-ray Diffraction Studies
While direct XRD data for this compound is unavailable, methodologies from analogous systems illustrate its crystallographic behavior. Continuous XRD analysis, as described in patent CA2375244C, enables the determination of unit cell parameters and space group symmetry for crystalline powders. For N-(2-methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine, anticipated lattice constants include:
- a-axis : ~10.2 Å (governed by the benzyl group’s planar stacking)
- b-axis : ~7.8 Å (influenced by cyclopropane ring geometry)
- c-axis : ~5.3 Å (dictated by intermolecular hydrogen bonding between amine groups)
Torsional Angle Analysis
The cyclopropane ring introduces significant torsional strain, with C-C-C angles constrained to ~60°. Key dihedral angles include:
Stereoelectronic Properties
Cyclopropane Ring Strain Effects
The cyclopropane ring’s Baeyer strain (angle strain from 60° bond angles) increases the compound’s reactivity. The ring’s hybridization (sp².5 character) redistributes electron density, enhancing the amine’s nucleophilicity. This strain also elevates the energy of the highest occupied molecular orbital (HOMO), making the compound more susceptible to electrophilic attack.
Trifluoromethyl Group Electronic Interactions
The -CF₃ group exerts strong electron-withdrawing effects (-I inductive effect), reducing electron density on the aromatic ring. This polarization:
- Decreases the basicity of the adjacent amine by 0.5–1.0 pKa units compared to non-fluorinated analogs.
- Stabilizes the aromatic system through negative hyperconjugation , where C-F σ* orbitals interact with the π-system.
Quantum mechanical calculations predict a Hammett σₚ value of +0.54 for the -CF₃ group in this configuration, consistent with its meta-directing influence in electrophilic substitution.
Properties
IUPAC Name |
N-[[2-methoxy-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-17-11-5-2-9(12(13,14)15)6-8(11)7-16-10-3-4-10/h2,5-6,10,16H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFZWKKDWAALRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl Halide Precursors
The benzyl halide precursor, typically the chloride or bromide, is synthesized via chlorination or bromination of 2-methoxy-5-(trifluoromethyl)benzyl alcohol. For example, 2-(trifluoromethyl)benzyl chloride (CAS 21742-00-7) is prepared using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions. The methoxy group is introduced via O-methylation of a phenolic intermediate, while the trifluoromethyl group is often installed early in the synthesis using trifluoromethylation reagents like TMSCF₃ or Umemoto’s reagent.
Coupling with Cyclopropanamine
In a representative procedure, 2-methoxy-5-(trifluoromethyl)benzyl bromide (1.0 equiv) is reacted with cyclopropanamine (1.2–2.0 equiv) in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is added to neutralize HBr, driving the reaction to completion. Yields typically range from 60–85%, with purity dependent on chromatographic purification (e.g., silica gel with ethyl acetate/hexane).
Key Variables:
-
Solvent polarity : Polar aprotic solvents (DMF, THF) enhance reaction rates.
-
Stoichiometry : Excess cyclopropanamine improves conversion.
-
Temperature : Elevated temperatures (≥60°C) reduce reaction time but may promote side reactions.
Reductive Amination of Benzaldehyde Derivatives
Reductive amination offers an alternative route, avoiding the use of benzyl halides. Here, 2-methoxy-5-(trifluoromethyl)benzaldehyde is condensed with cyclopropanamine in the presence of a reducing agent.
Aldehyde Synthesis
The aldehyde precursor is synthesized via oxidation of 2-methoxy-5-(trifluoromethyl)benzyl alcohol using pyridinium chlorochromate (PCC) or Swern oxidation conditions. Alternatively, direct formylation via Vilsmeier-Haack reaction is feasible but less common due to competing side reactions with electron-withdrawing groups.
Reductive Coupling
In a typical procedure, the aldehyde (1.0 equiv) and cyclopropanamine (1.5 equiv) are stirred in methanol or dichloroethane (DCE) with sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) over palladium on carbon (Pd/C) at room temperature. Yields of 70–90% are reported, with imine intermediates confirmed via LC-MS.
Advantages Over Substitution:
-
Avoids halogenated intermediates.
-
Tolerates moisture-sensitive functional groups.
Catalytic Cross-Coupling Approaches
Recent advancements employ transition metal catalysis for C–N bond formation, particularly useful for sterically hindered substrates.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 2-methoxy-5-(trifluoromethyl)benzyl bromide and cyclopropanamine utilizes ligands such as Xantphos or BINAP. For example, Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 100°C afford the product in 75–80% yield. This method minimizes over-alkylation and enhances regioselectivity.
Ullmann-Type Coupling
Copper(I) iodide (CuI) and N,N′-dimethylethylenediamine (DMEDA) in dimethyl sulfoxide (DMSO) at 120°C facilitate coupling, albeit with moderate yields (50–65%).
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 60–85 | Scalable, straightforward | Requires halogenated precursors |
| Reductive Amination | 70–90 | Avoids halides; mild conditions | Sensitive to aldehyde stability |
| Buchwald-Hartwig | 75–80 | High selectivity; low byproducts | Costly catalysts; inert conditions |
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Structural confirmation relies on:
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¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ 3.8 ppm), cyclopropane protons (δ 0.5–1.2 ppm).
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IR : N–H stretch (~3300 cm⁻¹), C–F stretches (1100–1250 cm⁻¹).
Industrial-Scale Considerations
For kilogram-scale production, nucleophilic substitution is preferred due to lower catalyst costs and established safety protocols. Continuous-flow reactors enhance mixing and heat transfer, reducing reaction times by 30–50%. Environmental metrics (E-factor) range from 15–25, primarily due to solvent use in purification.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine is being investigated for its potential as a drug candidate. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its pharmacokinetic properties, allowing it to cross biological membranes more effectively. This characteristic is particularly valuable in developing drugs targeting central nervous system disorders or cancer therapies.
Pharmacological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer and antimicrobial properties. The cyclopropanamine moiety may contribute to these effects by interacting with specific molecular targets within cells, potentially modulating signaling pathways involved in disease progression .
Biological Applications
Antimicrobial Properties
Studies have shown that compounds containing the cyclopropanamine structure can possess antimicrobial activity against various pathogens. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Research
The compound's potential as an anticancer agent is under investigation, with preliminary studies suggesting that it may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is hypothesized to be mediated through the modulation of specific enzymes or receptors involved in cell proliferation and survival .
Chemical Synthesis and Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions using various reagents.
- Substitution Reactions: The introduction of the methoxy and trifluoromethyl groups can be performed using nucleophilic substitution methods.
- Purification Techniques: Techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Demonstrated effectiveness against Gram-positive bacteria with MIC values below 10 µg/mL. |
| Study B | Investigate anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values around 5 µM. |
| Study C | Synthesis optimization | Developed a more efficient synthetic route reducing reaction time by 30%. |
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity and specificity. The methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its overall pharmacokinetic profile.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The trifluoromethyl and methoxy substituents on the benzyl group distinguish this compound from analogs. For example:
- N-(3-Fluoro-5-(trifluoromethyl)benzyl)-N-(pyrimidin-5-yl(1-(otolyl)-1H-tetrazol-5-yl)methyl)cyclopropanamine (): This analog replaces the methoxy group with a fluorine atom and introduces a pyrimidine-tetrazole heterocyclic system. The addition of heterocycles enhances receptor-binding specificity, likely targeting enzymes or receptors in parasitic pathways .
Table 1: Substituent Comparison
Cyclopropane vs. Other Core Structures
The cyclopropane ring confers rigidity and metabolic resistance. Contrasts include:
Table 2: Core Structure Impact
Role of Heterocycles and Stereochemistry
- (2S,3S)-N-(2-Methoxy-5-(5-CF₃-1H-tetrazol-1-yl)benzyl)-2-phenylpiperidin-3-amine (): Incorporates a tetrazole ring and a chiral piperidine. The tetrazole improves metabolic stability (resistant to oxidation), while stereochemistry influences binding to chiral biological targets, such as G-protein-coupled receptors .
- N-(3-Fluoro-5-CF₃-benzyl) analog (): The pyrimidine-tetrazole system may enhance affinity for parasitic enzymes (e.g., malaria targets) via π-π interactions and hydrogen bonding .
Trifluoromethyl Group Trends
The CF₃ group is recurrent in analogs for its electron-withdrawing effects and resistance to metabolic degradation. For example:
Biological Activity
N-(2-Methoxy-5-(trifluoromethyl)benzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Cyclopropanamine : Contributes to the rigidity and potential bioactivity.
- Methoxy Group : May enhance solubility and influence electronic properties.
- Trifluoromethyl Group : Increases lipophilicity, potentially enhancing bioavailability.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group can facilitate binding to hydrophobic pockets in proteins, while the methoxy group may participate in hydrogen bonding or dipole-dipole interactions.
Potential Targets:
- Enzymes : May inhibit specific kinases or other enzymes involved in disease pathways.
- Receptors : Could modulate receptor activity related to neurotransmission or inflammation.
Biological Activity and Research Findings
Recent studies have highlighted the biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary data suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, cyclopropyl derivatives have shown activity against various bacterial strains, indicating potential therapeutic applications in infectious diseases .
- Anticancer Properties : Research indicates that cyclopropanamine derivatives may inhibit tumor cell proliferation. A study demonstrated that modifications to the cyclopropanamine structure could lead to enhanced cytotoxicity against cancer cell lines . The mechanism involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This suggests that this compound may also possess such properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Trifluoromethyl Substitution : Enhances potency due to increased lipophilicity.
- Methoxy Group Positioning : The position of the methoxy group significantly affects binding affinity and selectivity towards targets.
| Modification | Activity Change | Notes |
|---|---|---|
| Trifluoromethyl substitution | Increased | Enhances lipophilicity |
| Methoxy group at 2-position | Optimal | Influences electronic properties |
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Antimalarial Activity : A related cyclopropyl compound exhibited potent antimalarial activity with an EC50 of 40 nM against Plasmodium falciparum . This highlights the potential for this compound in treating malaria.
- Cancer Cell Lines : In vitro studies on cancer cell lines showed that modifications to cyclopropanamines led to varying degrees of cytotoxicity, suggesting that structural optimization can lead to more effective anticancer agents .
- Inflammation Models : Animal models demonstrated that cyclopropanamine derivatives could reduce inflammation markers significantly, supporting their use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
